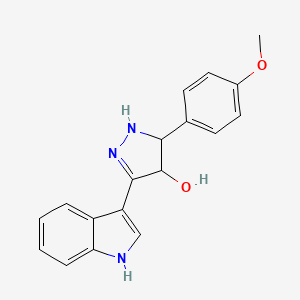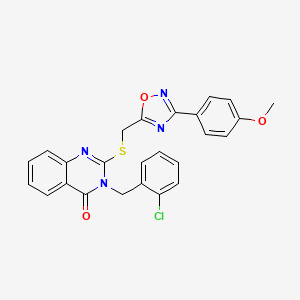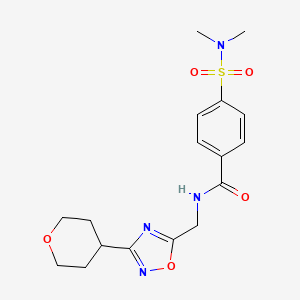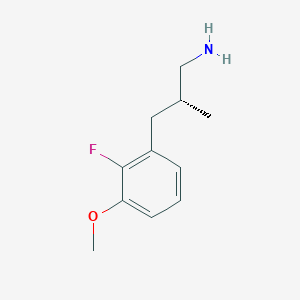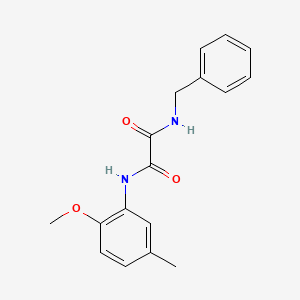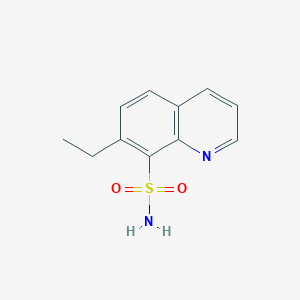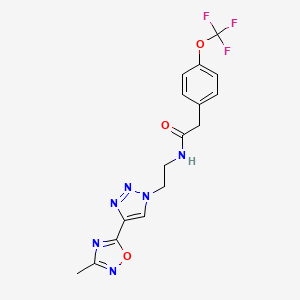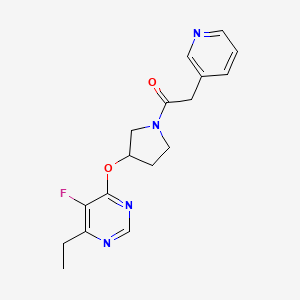
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone” is a complex chemical compound used in scientific research1. It possesses diverse applications due to its unique properties, making it valuable in various fields such as pharmaceuticals, materials science, and organic synthesis1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular formula of this compound is C17H16F4N4O22. Its molecular weight is 384.3352.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available in the current resources.Scientific Research Applications
Synthesis and Medicinal Chemistry
The research on related compounds demonstrates their critical roles in the development of antifungal agents, anticancer activities, and broad-spectrum antibacterial properties. For instance, the process development of Voriconazole, a novel broad-spectrum triazole antifungal agent, indicates the importance of pyrimidine derivatives in medical applications. The compound's synthesis involves organozinc derivatives and diastereomeric salt resolution processes to establish its absolute stereochemistry, highlighting the complexity and innovation in synthesizing such molecules (Butters et al., 2001).
Catalytic Behavior and Material Science
Compounds with pyridine and pyrimidine structures also show significant potential in catalytic activities and material science. For example, iron and cobalt complexes bearing 2-quinoxalinyl-6-iminopyridines demonstrate catalytic behavior toward ethylene reactivity, providing insights into the development of new catalytic materials (Sun et al., 2007).
Environmental Sensitivity and Fluorophore-based Applications
Moreover, the synthesis of environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and fluorene moieties through multicomponent domino reactions exemplifies the application of such compounds in designing novel materials with potential applications in sensing and materials science (Hussein et al., 2019).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources.
Future Directions
The future directions and potential applications of this compound are not specified in the available resources.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases. If you have access to a university or institutional database, you may be able to find more detailed information.
properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-2-14-16(18)17(21-11-20-14)24-13-5-7-22(10-13)15(23)8-12-4-3-6-19-9-12/h3-4,6,9,11,13H,2,5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZIZVQULVYNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

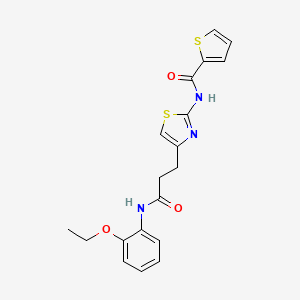
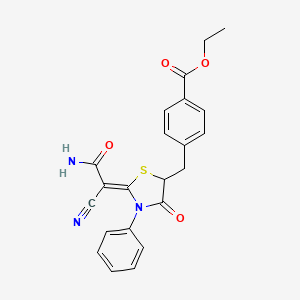
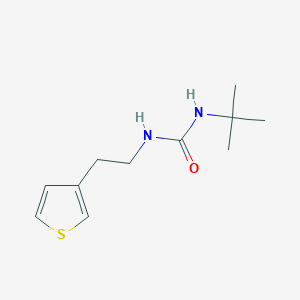

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2598770.png)
